Precision Engineering of Pyrimidine-Based Organic Semiconductors: A Comprehensive Guide to 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine
Precision Engineering of Pyrimidine-Based Organic Semiconductors: A Comprehensive Guide to 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine
Executive Summary
The rapid evolution of organic optoelectronics, particularly Organic Light-Emitting Diodes (OLEDs), relies heavily on the precise engineering of molecular building blocks. Among these, 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine (CAS: 1624289-88-8) has emerged as a high-value intermediate[1][2]. This technical whitepaper explores the physicochemical properties, mechanistic reactivity, and synthetic utility of this compound. By detailing its structural advantages and cross-coupling behavior, this guide provides materials scientists and drug development professionals with a comprehensive framework for utilizing this molecule in advanced organic synthesis and semiconductor design.
Molecular Architecture & Physicochemical Profile
The structural logic of 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine is dictated by the need for thermal stability, electron mobility, and selective reactivity.
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Pyrimidine Core: The pyrimidine ring is a highly electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms[2]. This electron deficiency significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making pyrimidine derivatives exceptional Electron Transport Materials (ETMs)[3][4].
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Substituent Effects (Positions 4 & 6): The bulky 4-([1,1'-Biphenyl]-3-yl) and 6-phenyl groups serve two critical purposes. First, they extend the π -conjugation, which is vital for intermolecular charge carrier mobility[5]. Second, the meta-linkage of the biphenyl group intentionally disrupts molecular symmetry. This asymmetry increases the glass transition temperature ( Tg ) and suppresses crystallization, ensuring the formation of stable, amorphous thin films required for vacuum-deposited OLED manufacturing[6].
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Reactive Site (Position 2): The chlorine atom at the 2-position acts as an activated leaving group. The electron-withdrawing nature of the adjacent nitrogens highly activates this position toward palladium-catalyzed cross-coupling[1][7].
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of the compound[1][8].
| Property | Value |
| Chemical Name | 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine |
| CAS Registry Number | 1624289-88-8 |
| Molecular Formula | C22H15ClN2 |
| Molecular Weight | 342.82 g/mol |
| Structural Class | Halogenated Pyrimidine Derivative |
| SMILES String | ClC1=NC(C2=CC=CC=C2)=CC(C3=CC(C4=CC=CC=C4)=CC=C3)=N1 |
| Typical Purity | >98.0% (HPLC) |
| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
Chemical Reactivity & Mechanistic Pathways
The primary synthetic utility of this compound lies in its role as an electrophile in . When synthesizing Donor-Acceptor (D-A) host materials or Thermally Activated Delayed Fluorescence (TADF) emitters, a donor moiety (e.g., carbazole, acridine, or triphenylamine derivatives) is coupled to the pyrimidine acceptor[2][5].
Causality of the Catalytic Cycle:
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Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. The activation energy for this step is significantly lowered by the electron-deficient pyrimidine ring, making the 2-chloro position highly reactive.
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Transmetalation: An arylboronic acid (the donor moiety) is activated by a weak base to form a nucleophilic boronate complex, which then transfers the aryl group to the Pd(II) center.
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Reductive Elimination: The newly formed carbon-carbon bond is forged, releasing the D-A product and regenerating the Pd(0) catalyst.
Figure 1: Mechanistic pathway of the Suzuki-Miyaura cross-coupling utilizing the 2-chloro pyrimidine.
Synthesis Protocol: Precision Manufacturing of D-A Host Materials
To ensure high yield and prevent side reactions (such as protodehalogenation or homocoupling), the following self-validating protocol outlines the standard Suzuki-Miyaura coupling utilizing this intermediate[9].
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried round-bottom flask, combine 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine (1.0 eq), the desired arylboronic acid (e.g., 3-biphenyl boronic acid, 1.0-1.2 eq), and Potassium Carbonate (K 2 CO 3 , 2.5 eq)[9].
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Solvent System Setup: Add a solvent mixture of 1,4-Dioxane and distilled water (typically a 4:1 or 5:1 v/v ratio).
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Expert Insight: 1,4-Dioxane efficiently solubilizes the bulky organic precursors, while water is strictly required to dissolve the inorganic base. This biphasic/miscible system ensures the base can hydrate and activate the boronic acid to form the reactive boronate species necessary for transmetalation[9].
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Inert Degassing (Critical Step): Purge the mixture with high-purity Argon or Nitrogen for 15-20 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst into inactive Pd(II) species.
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Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh 3 ) 4 , 0.05 eq) under a positive flow of inert gas[9].
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Catalytic Reflux: Heat the reaction mixture to 80°C and stir for 12 hours.
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Self-Validation: Monitor the reaction progression via TLC or HPLC. The reaction must be maintained at reflux until the chlorinated starting material is fully consumed to prevent downstream purification failures[9].
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Workup & Purification: Cool to room temperature, extract the organic layer with dichloromethane (DCM), wash with brine, and dry over anhydrous Na 2 SO 4 . Purify the crude product via silica gel column chromatography. For OLED applications, subsequent vacuum sublimation is required to achieve >99.9% purity[1][10].
Figure 2: Experimental workflow for the synthesis and purification of pyrimidine-based organic semiconductors.
Applications in Advanced Materials (OLEDs)
Once functionalized, the derivatives of 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine are heavily deployed in the organic layers of modern displays.
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Electron Transport Layers (ETL) & Injection: The deep LUMO level of the pyrimidine core facilitates smooth electron injection from the cathode. When doped with metals like Silver (Ag), pyrimidine derivatives demonstrate superior electron-injection abilities, achieving lower turn-on voltages and extended operational lifetimes (LT50) compared to traditional phenanthroline-based materials[3][6].
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Host Materials for TADF and Phosphorescence: By carefully selecting the donor moiety attached to the 2-position (e.g., acridine), researchers can tune the singlet-triplet energy gap ( ΔEST ). The limited conjugation of the pyrimidine ring helps maintain a high triplet energy ( ET>3.0 eV). This prevents the reverse transfer of excitons from the dopant back to the host, thereby minimizing efficiency roll-off at practical brightness levels (e.g., 1000 cd/m²)[5].
Applications in Medicinal Chemistry
While predominantly recognized in materials science, 2-chloropyrimidine derivatives are classic pharmacophores in drug development. The ability to perform sequential SNAr and cross-coupling reactions allows medicinal chemists to rapidly synthesize libraries of kinase inhibitors. In these biological systems, the pyrimidine core acts as an ATP-competitive hinge binder, forming critical hydrogen bonds with the kinase backbone, while the biphenyl and phenyl groups occupy adjacent hydrophobic pockets.
Conclusion
4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine is a master key in organic synthesis, bridging the gap between raw chemical feedstocks and advanced functional materials. Its predictable cross-coupling reactivity, combined with the thermal and electronic benefits imparted by its carefully selected aromatic substituents, makes it an indispensable tool for researchers pushing the boundaries of display technology and molecular design.
References
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MDPI Materials. "Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs." Materials, 2024. Available at:[Link]
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Journal of Materials Chemistry C. "A pyrimidine end-capped electron transport material interacted with silver improving electron-injection and long-term stability in OLED." Royal Society of Chemistry, 2024. Available at: [Link]
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Journal of Materials Chemistry C. "Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host." Royal Society of Chemistry, 2021. DOI: 10.1039/D1TC03598C. Available at:[Link]
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